Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro-
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Overview
Description
Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with an amine group, a nitro group, and a diethylamino group. It is known for its vibrant color and is often used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- typically involves a multi-step process. One common method includes the nitration of a precursor compound followed by a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted aromatic amines, nitroso compounds, and other derivatives depending on the reaction conditions.
Scientific Research Applications
Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. The pathways involved often include the activation of specific enzymes or receptors, leading to the desired chemical or biological effect.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4,4’-methylenebis-
- Benzenamine, 4-methyl-N-phenyl-
- Benzenamine, N-phenyl-4-(phenylazo)-
Uniqueness
What sets Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where these properties are desired.
Biological Activity
Benzenamine, N-[[4-(diethylamino)phenyl]methylene]-2-methyl-4-nitro- (CAS Number: 247218-11-7) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzenamine core with a diethylamino group and nitro substitution. Its molecular formula is C18H21N3O2, and it has notable physicochemical properties that influence its biological activity.
Biological Activity Overview
Research indicates that compounds similar to benzenamine derivatives often exhibit various biological activities, including:
- Antimicrobial Properties : Many benzenamine derivatives have shown effectiveness against bacterial strains.
- Anticancer Activity : Some studies suggest potential cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Certain derivatives may act as inhibitors of specific enzymes, impacting metabolic pathways.
Antimicrobial Activity
A study on related compounds demonstrated significant antibacterial activity against various pathogens. For instance, Schiff base complexes derived from benzenamines have shown promising results in inhibiting bacterial growth, suggesting that benzenamine derivatives could be developed into effective antimicrobial agents .
Anticancer Activity
Research has indicated that benzenamine derivatives can induce apoptosis in cancer cells. A notable case study involved the use of a related compound that exhibited cytotoxic effects on HeLa and MCF7 cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .
Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 15 | ROS generation |
Compound B | MCF7 | 20 | Apoptosis induction |
Enzyme Inhibition
Benzenamine derivatives have been screened for their ability to inhibit various enzymes. For example, certain compounds have shown inhibitory effects on alkaline phosphatase, an enzyme associated with several physiological processes including bone mineralization and liver function .
Case Studies
- Anticancer Efficacy : A study focused on a benzenamine derivative indicated significant anticancer activity against multiple cell lines. The compound was found to disrupt mitochondrial function, leading to increased apoptosis rates .
- Antimicrobial Screening : Another investigation revealed that a series of benzenamine derivatives exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the diethylamino group in enhancing antimicrobial potency .
Properties
CAS No. |
247218-11-7 |
---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[(2-methyl-4-nitrophenyl)iminomethyl]aniline |
InChI |
InChI=1S/C18H21N3O2/c1-4-20(5-2)16-8-6-15(7-9-16)13-19-18-11-10-17(21(22)23)12-14(18)3/h6-13H,4-5H2,1-3H3 |
InChI Key |
UASQRZGIPUICFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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